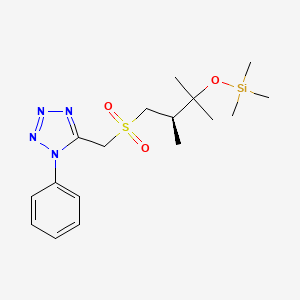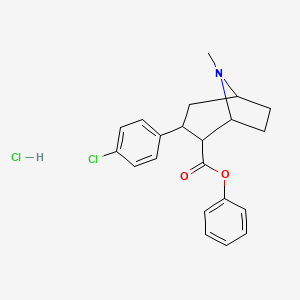
(-)-3-Beta--(4-Chlorophenyl)tropan-2-Beta--carboxylic acid phenyl ester hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
RTI-113, also known as phenyl (2S,3S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate, is a stimulant drug that acts as a potent and fully selective dopamine reuptake inhibitor. It is a phenyltropane cocaine analog that has been studied for its potential use in treating cocaine addiction due to its high selectivity and potency .
準備方法
Synthetic Routes and Reaction Conditions
RTI-113 is synthesized by replacing the methyl ester in RTI-31 with a phenyl ester, resulting in a compound that is fully specific to the dopamine transporter . The synthetic route involves the following steps:
Formation of the bicyclic structure: The initial step involves the formation of the bicyclic structure, which is a key component of the phenyltropane framework.
Introduction of the chlorophenyl group: The chlorophenyl group is introduced at the appropriate position on the bicyclic structure.
Esterification: The final step involves the esterification of the carboxylic acid group with phenol to form the phenyl ester.
Industrial Production Methods
Industrial production methods for RTI-113 would likely involve large-scale synthesis using the same synthetic route described above, with optimization for yield and purity. This would include the use of automated reactors and purification systems to ensure consistent production of high-quality RTI-113.
化学反応の分析
Types of Reactions
RTI-113 undergoes several types of chemical reactions, including:
Oxidation: RTI-113 can undergo oxidation reactions, particularly at the nitrogen atom in the bicyclic structure.
Reduction: Reduction reactions can occur at the carbonyl group in the ester moiety.
Substitution: Substitution reactions can occur at the chlorophenyl group, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide under basic conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Oxidized derivatives of RTI-113 with modifications at the nitrogen atom.
Reduction: Reduced derivatives with modifications at the ester moiety.
Substitution: Substituted derivatives with different groups replacing the chlorine atom on the phenyl ring.
科学的研究の応用
作用機序
RTI-113 exerts its effects by selectively inhibiting the reuptake of dopamine at the dopamine transporter. This leads to an increase in extracellular dopamine levels, which enhances dopaminergic signaling in the brain . The molecular targets of RTI-113 include the dopamine transporter, where it binds and prevents the reuptake of dopamine, thereby prolonging its action in the synaptic cleft .
類似化合物との比較
RTI-113 is compared with other similar compounds, such as:
RTI-113’s uniqueness lies in its high selectivity and potency as a dopamine reuptake inhibitor, which makes it a valuable tool in research and potential therapeutic applications .
特性
分子式 |
C21H23Cl2NO2 |
|---|---|
分子量 |
392.3 g/mol |
IUPAC名 |
phenyl 3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C21H22ClNO2.ClH/c1-23-16-11-12-19(23)20(21(24)25-17-5-3-2-4-6-17)18(13-16)14-7-9-15(22)10-8-14;/h2-10,16,18-20H,11-13H2,1H3;1H |
InChIキー |
UVNAYBAOZUMARC-UHFFFAOYSA-N |
正規SMILES |
CN1C2CCC1C(C(C2)C3=CC=C(C=C3)Cl)C(=O)OC4=CC=CC=C4.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


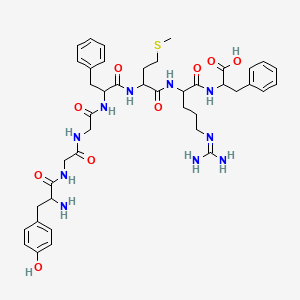
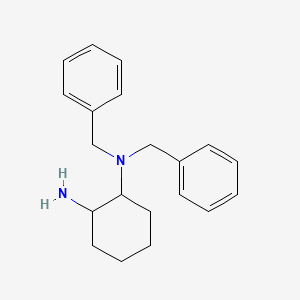

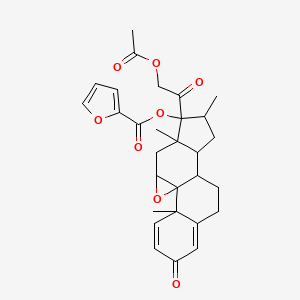
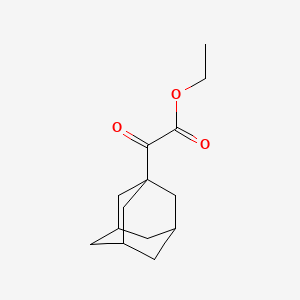
![[(2S,3R,4S,5R)-3-acetyloxy-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-15-[(2R,5S)-5,6-dihydroxy-6-methylheptan-2-yl]-14-hydroxy-7,7,12,16-tetramethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.0^{1,3.0^{3,8.0^{12,16]octadecanyl]oxy]-5-hydroxyoxan-4-yl] acetate](/img/structure/B15130396.png)
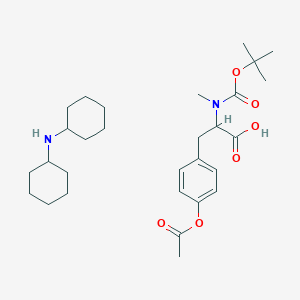
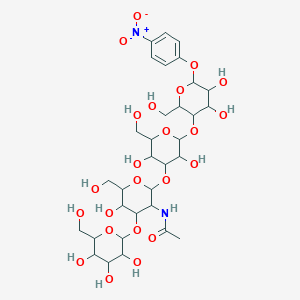

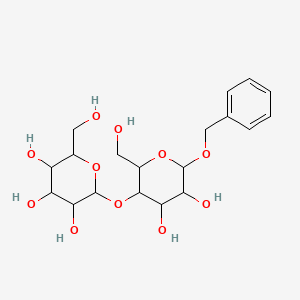

![[2-methyl-4-oxo-3-[(2E)-penta-2,4-dienyl]cyclopent-2-en-1-yl] 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate](/img/structure/B15130439.png)

